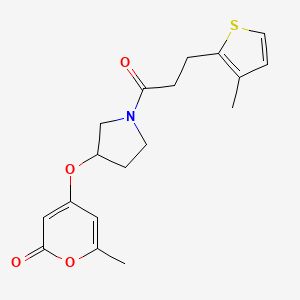
6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide is primarily through the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This reaction plays a critical role in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, this compound disrupts this balance and can lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of carbonic anhydrase. This can lead to a decrease in bicarbonate production, resulting in metabolic acidosis. It can also lead to an increase in the concentration of carbon dioxide in the body, which can cause respiratory acidosis. Additionally, this compound has been shown to have antitumor activity and is being investigated as a potential anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide in lab experiments is its well-established mechanism of action. Its inhibition of carbonic anhydrase is a well-studied process, and its effects on acid-base balance in the body are well-understood. Additionally, it has been shown to have antitumor activity, making it a potentially useful tool in cancer research.
One limitation of using this compound in lab experiments is its specificity. Its inhibition of carbonic anhydrase is not specific to any particular isoform, which can make it difficult to study the effects of specific isoforms of the enzyme. Additionally, its effects on acid-base balance in the body can be complex and can vary depending on the experimental conditions.
Future Directions
There are several future directions for the use of 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide in scientific research. One area of interest is its potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in various cancer types. Additionally, its effects on acid-base balance in the body make it a potentially useful tool in the study of various physiological processes. Further research is needed to fully understand its effects on acid-base balance and to determine its usefulness in various experimental models.
Conclusion:
This compound is a useful tool compound in scientific research. Its well-established mechanism of action and its effects on acid-base balance in the body make it a potentially useful tool in the study of various physiological processes. Additionally, its antitumor activity makes it a promising candidate for further investigation as an anticancer agent. Further research is needed to fully understand its potential in these areas and to determine its usefulness in various experimental models.
Synthesis Methods
The synthesis of 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide involves the reaction of 2,3-dichloropyridine with sodium cyanide to form 2,3-dicyanopyridine. This intermediate is then reacted with sulfonamide to form the final product. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
Scientific Research Applications
6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide has been extensively used in scientific research for its various biochemical and physiological effects. It is commonly used as a tool compound to study the role of sulfonamides in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. It has also been shown to have antitumor activity and is being investigated as a potential anticancer agent.
properties
IUPAC Name |
6-cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S/c13-10-2-1-3-11(12(10)14)17-20(18,19)9-5-4-8(6-15)16-7-9/h1-5,7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWNIOBMPJONBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2620533.png)

![Ethyl 2-[2-[2-(furan-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2620539.png)


![[1,4]Dioxan-2-ylmethyl-methyl-amine hydrochloride](/img/structure/B2620543.png)

![2-(4-fluorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2620545.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2620549.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2620551.png)
![(5-Methyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2620552.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B2620554.png)